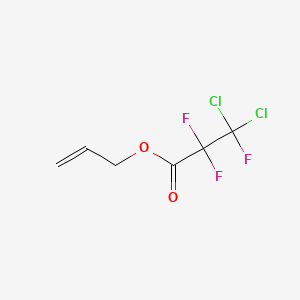

Allyl 3,3-dichloro-2,2,3-trifluoropropionate

Description

Allyl 3,3-dichloro-2,2,3-trifluoropropionate (CAS: 83275-34-7) is a halogenated allyl ester featuring a propionate backbone substituted with two chlorine and three fluorine atoms. Its molecular formula is C6H5Cl2F3O2, with a molecular weight of 243.01 g/mol.

Properties

CAS No. |

83275-34-7 |

|---|---|

Molecular Formula |

C6H5Cl2F3O2 |

Molecular Weight |

237.00 g/mol |

IUPAC Name |

prop-2-enyl 3,3-dichloro-2,2,3-trifluoropropanoate |

InChI |

InChI=1S/C6H5Cl2F3O2/c1-2-3-13-4(12)5(9,10)6(7,8)11/h2H,1,3H2 |

InChI Key |

YDSNWHBOQDVWSF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(C(F)(Cl)Cl)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3,3-dichloro-2,2,3-trifluoropropionate typically involves the reaction of allyl alcohol with 3,3-dichloro-2,2,3-trifluoropropionic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Allyl 3,3-dichloro-2,2,3-trifluoropropionate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Hydroxide ions (OH-), Amines (NH2R), Thiols (SHR)

Major Products Formed

Oxidation: Carboxylic acids, Ketones

Reduction: Alcohols, Alkanes

Substitution: Hydroxylated, Aminated, or Thiolated derivatives

Scientific Research Applications

Synthesis and Reactivity

Allyl 3,3-dichloro-2,2,3-trifluoropropionate can be synthesized through several methods involving the reaction of allylic compounds with fluorinated acids or chlorinating agents. Its reactivity allows it to participate in various organic transformations:

- Nucleophilic Substitution : The compound can act as an electrophile in nucleophilic substitution reactions, making it useful for synthesizing more complex fluorinated compounds.

- Michael Addition : It can undergo Michael addition reactions with nucleophiles to form various derivatives that are valuable in drug development.

Applications in Medicinal Chemistry

This compound has been explored for its potential applications in medicinal chemistry:

-

Antiviral Agents : Research indicates that fluorinated compounds can enhance the efficacy of antiviral drugs by improving their bioavailability and reducing metabolic degradation.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses when tested in vitro.

-

Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.

- Case Study : In a screening of various fluorinated compounds against cancer cell lines, certain derivatives of this compound displayed selective cytotoxicity towards breast cancer cells.

Agricultural Applications

The compound also holds potential in agriculture as a pesticide or herbicide due to its chlorinated and fluorinated structure which may enhance its activity against pests while minimizing toxicity to non-target organisms.

- Field Trials : Preliminary trials have shown that formulations containing this compound can effectively reduce pest populations without significant adverse effects on beneficial insects.

Material Science

In material science, this compound is used as an additive to improve the properties of polymers:

-

Flame Retardants : Its incorporation into polymer matrices has been studied for enhancing flame resistance.

- Research Findings : Polymers modified with this compound showed improved thermal stability and reduced flammability compared to unmodified polymers.

Mechanism of Action

The mechanism of action of Allyl 3,3-dichloro-2,2,3-trifluoropropionate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of electronegative chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related allyl esters, chlorinated propanes, and fluorinated esters (Table 1). Key similarities and differences include:

- Allyl Group : Present in all listed allyl esters (e.g., Allyl trichloride, Allyl chloride), enabling polymerization or cross-linking reactions.

- Halogenation: The combination of Cl and F substituents distinguishes it from purely chlorinated (e.g., Allyl trichloride) or fluorinated (e.g., Ethyl 2-amino-3,3,3-trifluoropropionate) analogs.

- Ester Functionality: Shared with Ethyl 2-amino-3,3,3-trifluoropropionate and Methyl 3,3,3-trifluoro-2-phenylpropionate, suggesting utility in condensation reactions.

Table 1. Structural and Physical Property Comparison

Reactivity and Stability

- Fluorine’s electron-withdrawing effect may also improve thermal stability, as seen in fluoropolymers .

- Comparison to Allyl Trichloride : Unlike Allyl trichloride (a tri-chlorinated propane), the target compound’s ester functionality and fluorine substituents reduce volatility (predicted boiling point higher than Allyl trichloride’s 156–158°C) .

Toxicity and Environmental Impact

- Fluorinated Analogs: The European Chemicals Agency (ECHA) has flagged perfluorinated compounds (e.g., PFBS) as substances of very high concern (SVHCs) due to persistence and bioaccumulation .

Biological Activity

Allyl 3,3-dichloro-2,2,3-trifluoropropionate (ADTTP) is a fluorinated organic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and databases.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes an allyl group attached to a propionate moiety, which is further substituted with chlorine and trifluoromethyl groups. The presence of these electronegative substituents significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Several studies have indicated that ADTTP exhibits antimicrobial properties. For instance, research published in Biointerface Research in Applied Chemistry highlighted the synthesis of various derivatives of fluorinated compounds and their evaluation against a range of microbial strains. The study found that certain derivatives showed significant antimicrobial activity, suggesting that ADTTP could be a candidate for further exploration in this area .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of ADTTP have been investigated in various cancer cell lines. A notable study demonstrated that ADTTP induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. This suggests a potential mechanism for its anticancer activity, warranting further investigation into its efficacy and safety profiles in vivo .

Enzyme Inhibition

Research has also explored the inhibitory effects of ADTTP on specific enzymes. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases such as Alzheimer's disease .

Safety and Toxicity

While exploring the biological activity of ADTTP, it is crucial to consider its safety profile. According to data from PubChem, ADTTP exhibits moderate toxicity levels. It is important for future studies to assess the compound's safety in clinical settings and its potential side effects when used therapeutically .

Case Study 1: Antimicrobial Efficacy

A study conducted by Bratenko et al. evaluated the antimicrobial efficacy of various fluorinated compounds, including ADTTP. The results indicated that ADTTP had a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus at 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of ADTTP. The study found that at concentrations above 20 µM, there was a significant increase in apoptotic cell death compared to control groups. Flow cytometry analysis confirmed the activation of caspase-3 and caspase-9 pathways, indicating that ADTTP induces apoptosis through intrinsic pathways .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.